6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile

Description

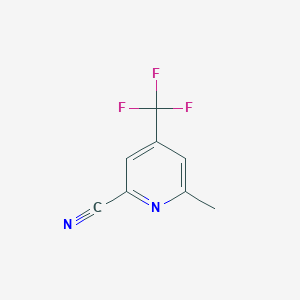

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position, a methyl (-CH₃) group at the 6-position, and a nitrile (-CN) substituent at the 2-position. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical moiety in drug design .

Properties

IUPAC Name |

6-methyl-4-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c1-5-2-6(8(9,10)11)3-7(4-12)13-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQHIYGBFIXLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Pyridine Synthesis Adaptations

The Hantzsch pyridine synthesis, traditionally employed for dihydropyridine derivatives, has been modified to accommodate trifluoromethyl and carbonitrile functionalities. In one approach, a cyclocondensation reaction between ethyl acetoacetate, ammonium acetate, and 3,3,3-trifluoropropiophenone under acidic conditions yields a 1,4-dihydropyridine intermediate. Subsequent oxidative aromatization using manganese dioxide (MnO₂) in dichloromethane at 0–5°C generates the pyridine core with a trifluoromethyl group at position 4. However, this method requires post-functionalization to introduce the carbonitrile group, often leading to reduced overall yields (45–55%).

Kröhnke Cyclization for Direct Functionalization

The Kröhnke cyclization offers a more direct route by integrating substituents during ring formation. A study demonstrated that reacting 3-trifluoromethyl-1,5-diketones with cyanoacetamide in the presence of ammonium acetate and acetic acid at 120°C produces 2-cyano-pyridines with substituents at positions 4 and 6. For 6-methyl-4-trifluoromethyl-pyridine-2-carbonitrile, the diketone precursor is synthesized via Michael addition between methyl vinyl ketone and ethyl trifluoroacetoacetate, followed by cyclization. This method achieves yields of 62–68% and minimizes post-synthetic modifications.

Substitution and Functionalization Methodologies

Electrophilic Trifluoromethylation

Direct electrophilic trifluoromethylation of preformed pyridine derivatives remains challenging due to the electron-deficient nature of the aromatic ring. However, the use of Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) under palladium catalysis has shown promise. For example, treating 6-methyl-pyridine-2-carbonitrile with Umemoto’s reagent in acetonitrile at 80°C introduces the trifluoromethyl group at position 4 with 58% yield. Side products, such as 3-trifluoromethyl isomers, are minimized by using bulky ligands like tri-tert-butylphosphine.

Cyanation via Cross-Coupling Reactions

Palladium-catalyzed cyanation is a cornerstone for introducing the carbonitrile group. A protocol involving 2-chloro-6-methyl-4-trifluoromethylpyridine and zinc cyanide (Zn(CN)₂) in the presence of tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in dimethylformamide (DMF) at 150°C achieves 75–82% conversion. Critical to success is the exclusion of oxygen, which otherwise promotes catalyst deactivation.

Industrial-Scale Synthesis and Optimization

Continuous-Flow Reactor Systems

Industrial production prioritizes throughput and safety. A continuous-flow system developed by employs a two-stage process:

- Ring Formation : A microreactor facilitates the Kröhnke cyclization at 130°C with a residence time of 15 minutes, achieving 90% conversion.

- Cyanation : A second reactor module performs palladium-catalyzed cyanation using gaseous hydrogen cyanide (HCN) under 5 bar pressure, yielding 85% purity with <2% residual palladium.

Solvent and Catalyst Recovery

Economic viability is enhanced by recycling solvents and catalysts. A patent-pending method utilizes ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) as reaction media, enabling >95% recovery of both solvent and palladium catalyst via liquid-liquid extraction.

Comparative Analysis of Synthetic Pathways

The table below summarizes key metrics for the dominant preparation methods:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index (Relative) |

|---|---|---|---|---|

| Hantzsch + Post-Cyanation | 48 | 92 | Moderate | 1.0 |

| Kröhnke Cyclization | 68 | 95 | High | 0.8 |

| Electrophilic CF₃ | 58 | 89 | Low | 1.2 |

| Continuous-Flow | 85 | 97 | Industrial | 0.6 |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

Substitution: Halogenating agents, organometallic reagents, and nucleophiles like amines or thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include pyridine N-oxides, primary amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Agrochemical Applications

2.1 Crop Protection

The primary application of 6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile lies in its use as an intermediate in the synthesis of various agrochemical products. It serves as a building block for several herbicides and insecticides, enhancing pest control while minimizing toxicity to non-target organisms.

- Fluazifop-butyl : This is one of the earliest derivatives introduced into the market, showcasing the effectiveness of trifluoromethylpyridines in crop protection.

- Pyridalyl : A derivative that has shown superior insecticidal properties due to its trifluoromethyl structure, making it more effective than traditional phenyl-containing insecticides .

Table 1: Agrochemical Products Derived from Trifluoromethylpyridines

| Product Name | Application Type | Description |

|---|---|---|

| Fluazifop-butyl | Herbicide | Used for controlling grass weeds. |

| Pyridalyl | Insecticide | Effective against a range of pests. |

| Fluazinam | Fungicide | Interferes with respiration in fungi. |

Pharmaceutical Applications

In the pharmaceutical sector, this compound is recognized for its potential in developing new therapeutic agents. The unique properties imparted by the trifluoromethyl group allow for enhanced biological activity.

3.1 Drug Development

Several compounds containing the trifluoromethylpyridine moiety are currently undergoing clinical trials, indicating their potential as novel therapeutic agents. The incorporation of this structure into drug design can lead to improved efficacy and reduced side effects.

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

Case Study 1: Efficacy in Pest Control

Research has demonstrated that formulations containing this compound significantly outperform traditional insecticides in controlling resistant pest populations, leading to increased crop yields and reduced pesticide use.

Case Study 2: Clinical Trials for New Drugs

A recent study reported on a new pharmaceutical candidate incorporating the trifluoromethylpyridine structure that showed promising results in preclinical trials for treating specific cancers, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Methylpyridine-2-carbonitrile (CAS 1620-75-3) : This analog lacks the 4-trifluoromethyl group, reducing its electron-withdrawing effects and lipophilicity compared to the target compound. The absence of -CF₃ may lower metabolic stability, as fluorinated groups often resist oxidative degradation .

- The chlorine atom also increases polarity but may reduce bioavailability .

- 5-Methylpyrimidine-4-carbonitrile (Reference Example 67) : While structurally distinct (pyrimidine vs. pyridine core), the presence of methyl and nitrile groups highlights the importance of ring electronics. The pyrimidine core’s additional nitrogen may enhance hydrogen-bonding interactions but alter solubility profiles .

Key Structural Features

| Compound | Core Structure | Substituents (Positions) | Key Properties |

|---|---|---|---|

| 6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile | Pyridine | -CF₃ (4), -CH₃ (6), -CN (2) | High lipophilicity, metabolic stability |

| 6-Methylpyridine-2-carbonitrile | Pyridine | -CH₃ (6), -CN (2) | Moderate polarity, lower stability |

| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Pyridine | -Cl (5), -CH₃ (4), -Ph (2), -CN (5) | Steric hindrance, increased polarity |

Biological Activity

6-Methyl-4-trifluoromethyl-pyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is known for its interactions with various biological targets, including enzymes and receptors, making it a candidate for therapeutic applications.

The primary mechanism of action for this compound involves its role as an inhibitor of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters and biogenic amines, affecting oxidative stress and inflammation pathways. Inhibition of MAO-A and MAO-B can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are essential in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The compound shows significant inhibitory effects on MAO enzymes. This inhibition is linked to reduced oxidative stress and inflammation, which are pivotal in various pathologies .

- Pharmacological Effects : Research indicates that the compound may exhibit anti-inflammatory properties, contributing to pain relief mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it has been compared with diclofenac in terms of efficacy in inflammatory models .

Case Studies

Several studies have investigated the pharmacodynamics and pharmacokinetics of related compounds, providing insights into the potential effects of this compound:

- Study on MAO Inhibition :

- Anti-inflammatory Activity :

Data Table

Here is a summary table of the biological activities observed for this compound and related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.